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Compound of Interest

Compound Name: Jacoumaric acid

Cat. No.: B14859190 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The following guide provides a comparative analysis of the structure-activity relationships

(SAR) of p-coumaric acid derivatives, focusing on their antimicrobial, tyrosinase inhibitory, and

anticancer activities. This document summarizes key quantitative data, details experimental

protocols, and visualizes relevant biological pathways to support further research and

development in this area. As "Jacoumaric acid" did not yield specific findings, this guide

focuses on the closely related and extensively studied p-coumaric acid and its derivatives.

Antimicrobial Activity of p-Coumaric Acid
Derivatives
p-Coumaric acid and its derivatives have demonstrated a range of antimicrobial activities

against various bacterial and fungal pathogens. The structural modifications of the parent p-

coumaric acid molecule significantly influence its antimicrobial potency.

A series of synthesized p-coumaric acid derivatives were evaluated for their in vitro

antimicrobial activity, with the results presented as the negative logarithm of the Minimum

Inhibitory Concentration (pMIC in µM/mL). A higher pMIC value indicates greater antimicrobial

activity.
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Compoun
d ID

R-group
pMIC vs.
S. aureus

pMIC vs.
B.
subtilis

pMIC vs.
E. coli

pMIC vs.
C.
albicans

pMIC vs.
A. niger

p-

Coumaric

acid

-OH - - - - -

1
8-quinolyl

ester
1.52 1.52 1.22 1.52 1.22

17

2-

nitrophenyl

amide

1.73 1.73 1.43 1.73 1.43

30

4-

chlorophen

yl amide

1.67 1.37 1.37 1.37 1.37

31

2,4-

dichloroph

enyl amide

1.71 2.01 1.41 1.71 1.41

Ciprofloxac

in
(Standard) 2.08 2.23 2.08 - -

Fluconazol

e
(Standard) - - - 1.83 1.68

Data synthesized from a study on a series of 36 p-coumaric acid derivatives.[1][2]

Structure-Activity Relationship Summary:

Amide and Ester Derivatives: The conversion of the carboxylic acid group of p-coumaric acid

into amides and esters generally enhances antimicrobial activity.

Substitution on the Amide/Anilide Ring: The nature and position of substituents on the anilide

ring play a crucial role. Electron-withdrawing groups, such as nitro and chloro groups, on the

phenyl ring of the amide derivatives tend to increase antimicrobial potency. For instance,
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compound 17 (2-nitrophenyl amide) and compound 31 (2,4-dichlorophenyl amide) showed

some of the highest activities.[1][2]

8-Hydroxyquinoline Ester: The ester derivative with 8-hydroxyquinoline (compound 1) also

exhibited notable antimicrobial effects.

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

[1][2]

Preparation of Test Compounds: Stock solutions of the synthesized p-coumaric acid

derivatives and standard drugs (Ciprofloxacin for bacteria, Fluconazole for fungi) are

prepared. Serial dilutions are made to obtain a range of concentrations (e.g., 1.56 to 50

µg/mL).

Preparation of Inoculum: Bacterial strains (Staphylococcus aureus, Bacillus subtilis,

Escherichia coli) are cultured in nutrient broth, while fungal strains (Candida albicans,

Aspergillus niger) are cultured in Sabouraud dextrose broth. The cultures are diluted to

achieve a standard cell density.

Incubation: Equal volumes of the diluted test compound and the microbial inoculum are

added to tubes containing double-strength nutrient broth (for bacteria) or Sabouraud

dextrose broth (for fungi).

Observation: The tubes are incubated at 37°C for 24 hours for bacteria and at 25°C for 7

days for A. niger and 48 hours for C. albicans. The MIC is determined as the lowest

concentration of the compound that completely inhibits visible microbial growth.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://arabjchem.org/synthesis-antimicrobial-evaluation-and-qsar-studies-of-p-coumaric-acid-derivatives/
https://www.researchgate.net/publication/263206310_Synthesis_antimicrobial_evaluation_and_QSAR_studies_of_p-_coumaric_acid_derivatives
https://arabjchem.org/synthesis-antimicrobial-evaluation-and-qsar-studies-of-p-coumaric-acid-derivatives/
https://www.researchgate.net/publication/263206310_Synthesis_antimicrobial_evaluation_and_QSAR_studies_of_p-_coumaric_acid_derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14859190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Assay

Results

Prepare serial dilutions of
p-coumaric acid derivatives

Add compound dilutions and
inoculum to broth

Prepare microbial inoculum
(bacteria/fungi)

Incubate tubes
(37°C for bacteria, 25°C for fungi)

Observe for visible growth

Determine Minimum Inhibitory
Concentration (MIC)

Click to download full resolution via product page

Caption: Workflow for MIC determination via the tube dilution method.

Tyrosinase Inhibitory Activity of p-Coumaric Acid
Derivatives
p-Coumaric acid derivatives are known inhibitors of tyrosinase, a key enzyme in melanin

synthesis, making them of interest in the development of skin-lightening agents.

The tyrosinase inhibitory activity of several p-coumaric acid esters was evaluated and

compared to the parent compound and a standard inhibitor, arbutin.
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Compound R-group (Ester)
Tyrosinase Inhibition IC50
(µg/mL)

p-Coumaric Acid H > 100

p-CAEE (1d) Ethyl 4.89

1e Isopropyl -

1f Propyl -

Arbutin (Standard) 51.54

Data from a study identifying p-coumaric acid ethyl ester (p-CAEE) from camellia pollen.[3]

Another study reports pIC50 values between 3.7-4.2 for potent ester derivatives.[4]

Structure-Activity Relationship Summary:

Esterification: Esterification of the carboxylic acid group of p-coumaric acid significantly

enhances its tyrosinase inhibitory activity. The parent acid is largely inactive, while its ester

derivatives show potent inhibition.[3][4]

Lipophilicity: The increased lipophilicity of the ester derivatives is believed to improve their

ability to penetrate the enzyme's active site. There is a balance to be struck between

tyrosinase affinity and lipophilicity for optimal antimelanogenic activity.[4]

Inhibition Mechanism: p-Coumaric acid ethyl ester (p-CAEE) was found to be a

noncompetitive inhibitor of tyrosinase.[3]

This spectrophotometric assay measures the inhibition of tyrosinase activity.[3]

Reaction Mixture: A reaction mixture is prepared containing phosphate buffer, L-tyrosine

(substrate), and the test compound at various concentrations.

Enzyme Addition: The reaction is initiated by adding mushroom tyrosinase solution to the

mixture.

Incubation and Measurement: The mixture is incubated at a specific temperature (e.g.,

37°C). The formation of dopachrome from the oxidation of L-tyrosine is monitored by
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measuring the absorbance at 475 nm at regular intervals.

Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated by comparing

the rate of reaction in the presence of the inhibitor to that of a control without the inhibitor.

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is

then determined.

Anticancer Activity of p-Coumaric Acid and Its
Derivatives
p-Coumaric acid and its derivatives have been investigated for their potential as anticancer

agents, demonstrating cytotoxic effects against various cancer cell lines.

The cytotoxic effects of p-coumaric acid and related compounds were determined against

human melanoma and colorectal cancer cell lines.

Compound Cell Line Treatment Duration IC50 Value

p-Coumaric Acid A375 (Melanoma) 24 h 4.4 mM

p-Coumaric Acid A375 (Melanoma) 48 h 2.5 mM

p-Coumaric Acid B16 (Melanoma) 24 h 4.1 mM

p-Coumaric Acid B16 (Melanoma) 48 h 2.8 mM

p-Coumaric Acid HT-29 (Colorectal) 24 h 150 µM

Coumarin HT-29 (Colorectal) 24 h 25 µM

Data from studies on melanoma and colorectal cancer cells.[5][6]

Structure-Activity Relationship Summary:

Dose and Time-Dependent Effects: The anticancer activity of p-coumaric acid is typically

dose- and time-dependent.[5][6]

Comparison with Coumarin: In the context of colorectal cancer, the parent coumarin

structure demonstrated significantly higher potency (lower IC50) than p-coumaric acid.[6]
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Mechanism of Action: p-Coumaric acid has been shown to inhibit the proliferation of cancer

cells by inducing cell cycle arrest and apoptosis.[5] It can also induce autophagy in cancer

cells through the modulation of key signaling pathways.[6]

p-Coumaric acid exerts its anticancer effects by modulating several critical signaling pathways.

In colorectal cancer cells, both p-coumaric acid and coumarin have been shown to induce

autophagy and apoptosis through the PI3K/Akt/mTOR and AMPK/mTOR pathways.[6] p-

Coumaric acid has also been reported to inhibit AKT and ERK signaling pathways, which are

crucial for cancer cell proliferation.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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